(RS)-2-Aminooctanedioic acid
Description
(RS)-2-Aminooctanedioic acid, also known as DL-α-aminosuberic acid, is a non-proteinogenic amino acid with the chemical formula C₈H₁₅NO₄ and the IUPAC name 2-aminooctanedioic acid . Structurally, it consists of an eight-carbon dicarboxylic acid backbone with an amino group (-NH₂) at the second carbon position (Figure 1). This compound exists as a racemic mixture (RS configuration), distinguishing it from its enantiomer, (S)-2-aminooctanedioic acid (Aminosuberic Acid), which is used in cosmetic formulations .
Key properties include:
- Molecular Weight: 189.21 g/mol
- CAS Number: 4254-88-0 (for the S-enantiomer; RS form may vary)
- Spectral Data: High-resolution mass spectrometry (HRMS) via Q Exactive Orbitrap with ESI ionization, providing precise MS1 and MS2 spectra .
Its applications span biochemistry, pharmaceuticals, and cosmetics, though its racemic form is less studied compared to enantiopure derivatives.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 |
Synonyms |
(RS)-2-Aminooctanedioic acid; DL-alpha-Aminosuberic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
Key Observations :
Carbon Chain Length: this compound has an eight-carbon backbone, longer than 2-aminoadipic acid (six carbons) and 2-aminoheptanoic acid (seven carbons). Baclofen, though shorter (ten carbons), incorporates a chlorophenyl group, enhancing its pharmacological activity as a GABA receptor agonist .
Functional Groups: Dicarboxylic acids like this compound and 2-aminoadipic acid exhibit dual acidity (pKa ~2–3 and ~4–5), influencing their behavior in biochemical buffers . 2-Aminoheptanoic acid is monocarboxylic, reducing its charge state and altering solubility compared to dicarboxylic analogues .
Stereochemistry: The racemic (RS) form lacks the enantiomeric specificity of (S)-2-Aminooctanedioic acid, which is optimized for cosmetic emolliency due to stereoselective interactions with skin proteins .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility Trends: Longer carbon chains in this compound reduce water solubility compared to 2-aminoadipic acid, but its racemic form may exhibit better solubility than the enantiopure (S) form due to crystal packing differences .
Q & A
Q. How can enantiomeric purity of (RS)-2-Aminooctanedioic acid be validated in synthetic batches?
Methodological Answer:
- Use chiral chromatography with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Monitor retention times and peak symmetry for (R)- and (S)-enantiomers. Validate with a racemic standard (CAS 644-90-6) .
- Confirm via polarimetry by comparing specific rotation values to literature data (e.g., (R)-2-Aminohexanedioic acid, CAS 7620-28-2, exhibits a rotation of +13.5° in water) .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Strecker synthesis : React octanedioic acid with ammonium chloride and sodium cyanide under acidic conditions, followed by hydrolysis .
- Enzymatic resolution : Use acylase enzymes to separate enantiomers from racemic mixtures, referencing protocols for homologous compounds like 2-aminoadipic acid (CAS 1118-90-7) .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column with 0.1% phosphoric acid in water:acetonitrile (95:5) at 210 nm. Calibrate with a standard curve (0.1–10 µg/mL) .
- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode, monitoring m/z 190.1 → 144.0 (quantifier ion). Validate recovery rates using spiked plasma samples .
Advanced Research Questions
Q. How do discrepancies in reported solubility data for this compound arise, and how can they be resolved?
Methodological Answer:
- Discrepancies may stem from polymorphism or pH-dependent solubility. Characterize crystalline forms via XRD and measure solubility in buffers (pH 2–12) using shake-flask methods. Compare with thermodynamic models (e.g., UNIQUAC) .
- Example: A 2024 study noted solubility variations >20% between anhydrous and monohydrate forms of analogous amino diacids .
Q. What metabolic pathways involve this compound, and how can isotopic labeling track its fate?
Methodological Answer:
- Synthesize ¹³C-labeled this compound via reductive amination of ¹³C-octanedioic acid. Administer to cell cultures (e.g., HEK-293) and analyze metabolites via NMR or GC-MS . Reference pathways from homologous compounds (e.g., 2-aminoadipic acid in lysine metabolism) .
Q. How can computational modeling predict the stability of this compound under varying temperatures?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to estimate thermal decomposition energy barriers. Validate experimentally via TGA-DSC at 5°C/min under nitrogen .
Data Contradiction Analysis
Q. Why do molecular weight values for this compound vary across databases?
- Key Issue : A 2024 study erroneously reported a molecular weight of 2.479 Da (likely a decimal error; correct value is 191.17 g/mol for C₈H₁₅NO₄) .
- Resolution : Cross-check with high-resolution mass spectrometry (HRMS) and authoritative databases like HMDB .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
